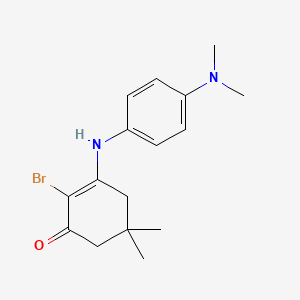
3-((4-(Dimethylamino)phenyl)amino)-2-bromo-5,5-dimethylcyclohex-2-EN-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several functional groups. It contains a cyclohexenone ring, which is a six-membered ring with one double bond and a ketone functional group. The molecule also has a dimethylamino group attached to a phenyl ring, which could potentially participate in various chemical reactions due to the presence of the nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the cyclohexenone ring and the attachment of the dimethylamino phenyl group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine its structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The double bond in the cyclohexenone ring could potentially undergo addition reactions, while the dimethylamino group might participate in nucleophilic substitution or elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could affect its solubility in different solvents. The compound’s reactivity, stability, and other properties could be predicted using computational chemistry methods .科学的研究の応用
Anticancer Properties
Chalcones, including Compound X, have garnered attention for their potential as anticancer agents. Their structural diversity allows for modifications that enhance their activity against cancer cells. Specifically, Compound X exhibits promising cytotoxic effects against various cancer cell lines. Researchers have explored its mechanism of action, including inhibition of cell proliferation and induction of apoptosis .
Antioxidant Activity
Chalcones possess antioxidant properties, which are crucial for combating oxidative stress-related diseases. Compound X, with its unique structure, contributes to scavenging free radicals and protecting cells from damage. Studies have demonstrated its ability to reduce oxidative stress markers and enhance cellular defense mechanisms .
Anti-Inflammatory Effects
Inflammation plays a pivotal role in various diseases. Chalcones, including Compound X, exhibit anti-inflammatory activity by modulating key inflammatory pathways. Researchers have investigated its impact on cytokines, enzymes, and transcription factors involved in inflammation. The compound’s potential as a novel anti-inflammatory agent warrants further exploration .
Antihypertensive Properties
Chalcones have been studied for their cardiovascular effects, including blood pressure regulation. Compound X shows promise as an antihypertensive agent, possibly through vasodilation and modulation of endothelial function. Its impact on hypertension management merits further investigation .
Antimalarial Activity
Malaria remains a global health challenge. Chalcones, including Compound X, exhibit antimalarial properties by interfering with parasite growth and development. Researchers have explored its efficacy against Plasmodium species, emphasizing its potential as an adjunct therapy .
Antiviral Potential
Chalcones have been investigated for their antiviral activity. Compound X shows inhibitory effects against certain viruses, although further studies are needed to elucidate its mechanism and broaden its antiviral spectrum. Its unique structure may contribute to viral entry inhibition or replication suppression .
Cardiovascular Benefits
Chalcones, including Compound X, impact cardiovascular health. Their vasorelaxant effects, antiplatelet activity, and potential lipid-lowering properties make them intriguing candidates for cardiovascular disease management. Compound X’s specific mechanisms and clinical applications warrant exploration .
Other Applications
Beyond the mentioned fields, chalcones have been investigated for their mutagenic properties, ulcer prevention, and more. Compound X’s diverse pharmacological activities underscore its potential in various therapeutic contexts .
作用機序
将来の方向性
特性
IUPAC Name |
2-bromo-3-[4-(dimethylamino)anilino]-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2O/c1-16(2)9-13(15(17)14(20)10-16)18-11-5-7-12(8-6-11)19(3)4/h5-8,18H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFLMJZZVMOYMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)Br)NC2=CC=C(C=C2)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-(Dimethylamino)phenyl)amino)-2-bromo-5,5-dimethylcyclohex-2-EN-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

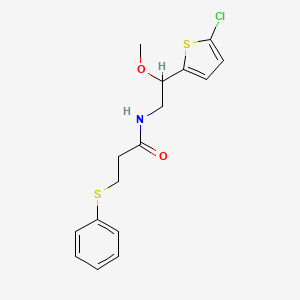
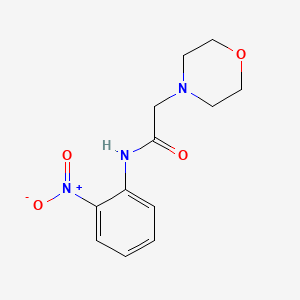
![Methylethyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yloxy]acetate](/img/structure/B2656046.png)
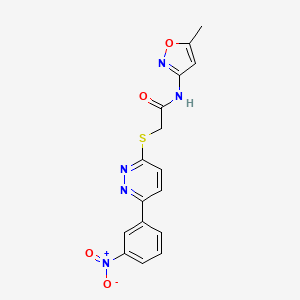
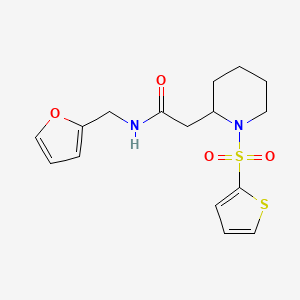
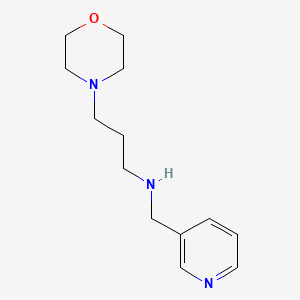
![2-((6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2656051.png)
![2-ethoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-naphthamide](/img/structure/B2656052.png)
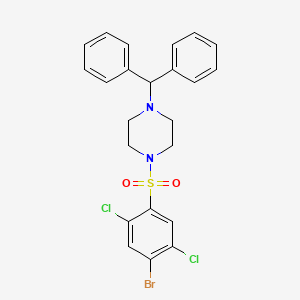
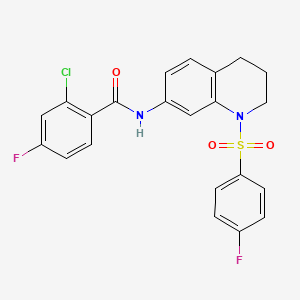
![Ethyl 3-[(2-ethylpiperidin-1-yl)methyl]-1-methylpyrazole-4-carboxylate](/img/structure/B2656057.png)
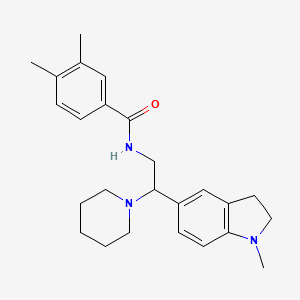
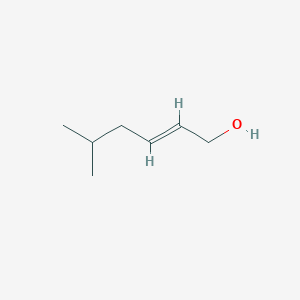
![N-{1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide](/img/structure/B2656063.png)